molecular formula C20H24ClFN4O2 B3025879 Flunitazene hydrochloride CAS No. 2728-91-8

Flunitazene hydrochloride

Katalognummer: B3025879
CAS-Nummer: 2728-91-8
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: OKEXRSNRQKCYRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Flunitazen (Hydrochlorid) umfasst mehrere Schritte. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

    Bildung des Benzimidazol-Kerns: Dies beinhaltet die Reaktion von o-Phenylendiamin mit einem geeigneten Carbonsäurederivat.

    Nitrierung: Der Benzimidazol-Kern wird dann nitriert, um die Nitrogruppe einzuführen.

    Alkylierung: Das nitrierte Benzimidazol wird mit einem geeigneten Alkylhalogenid alkyliert, um die gewünschten Alkylgruppen einzuführen.

    Bildung des Hydrochloridsalzes: Das Endprodukt wird durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt.

Analyse Chemischer Reaktionen

Flunitazen (Hydrochlorid) unterliegt verschiedenen Arten chemischer Reaktionen:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Katalysatoren wie Palladium auf Kohlenstoff und verschiedene Alkylhalogenide. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Aminoverbindungen und substituierte Benzimidazole .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Flunitazene exhibits potent analgesic effects, similar to those of other opioids. Research indicates that it can activate opioid receptors in the central nervous system, leading to pain relief and sedation. A study highlighted that Flunitazene's analgesic potency is comparable to that of morphine and fentanyl, making it a subject of interest for potential therapeutic applications despite its risks .

Table 1: Comparison of Opioid Potency

CompoundPotency (relative to morphine)
Morphine1
Fentanyl50-100
Flunitazene50-100

Metabolic Pathways

Understanding the metabolic pathways of Flunitazene is crucial for assessing its safety and efficacy. Recent studies have characterized its metabolism using human liver microsomes and S9 fractions. Findings show that Flunitazene undergoes rapid metabolism, with significant depletion observed within an hour of incubation . The metabolic profile indicates that it is primarily processed by cytochrome P450 enzymes, which are essential for drug metabolism.

Table 2: Metabolic Stability of Flunitazene

ParameterValue
Half-life~4 minutes
Intrinsic clearance309 μL/min/mg protein
Major metabolic pathwaysCYP2D6, CYP3A4

Toxicological Insights

Flunitazene has been implicated in several cases of overdose and fatalities due to its high potency and potential for respiratory depression. Toxicological analyses have detected Flunitazene in biological samples from overdose victims, highlighting its role in the ongoing opioid crisis. A report indicated that Flunitazene was identified in blood samples from cases in Illinois and Iowa, underscoring its presence in the illicit drug market since early 2020 .

Case Studies

  • Case Study 1 : A 30-year-old male was found unresponsive with traces of Flunitazene in his system. Toxicology reports confirmed its involvement alongside other substances like fentanyl.
  • Case Study 2 : In a forensic analysis conducted on multiple overdose cases, Flunitazene was detected alongside other novel opioids, raising concerns about polydrug use and increased risk of fatal outcomes.

Research Implications

The increasing prevalence of Flunitazene necessitates further research into its pharmacokinetics and long-term effects on health. Investigating its interactions with other drugs and understanding genetic factors influencing individual responses to this compound are critical areas for future studies. Enhanced knowledge will aid in developing guidelines for clinical use and inform public health strategies to mitigate risks associated with novel synthetic opioids.

Wirkmechanismus

Flunitazene (hydrochloride) exerts its effects by binding to the μ-opioid receptor, which is a G-protein coupled receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesic and psychoactive effects. The molecular targets involved include the μ-opioid receptor and associated signaling proteins .

Biologische Aktivität

Flunitazene hydrochloride is a synthetic opioid that has garnered attention due to its potent analgesic properties and its classification as a Schedule I controlled substance in the United States. This article explores the biological activity of Flunitazene, focusing on its pharmacological effects, metabolic pathways, and potential implications for public health.

Flunitazene (hydrochloride) is categorized as a benzimidazole synthetic opioid. Its chemical structure allows it to interact with the mu-opioid receptors in the central nervous system, leading to analgesic effects. The compound is known for its high potency, which raises concerns regarding abuse and dependency.

Pharmacological Effects

Flunitazene exhibits significant analgesic effects, particularly in animal models. Studies have demonstrated that it can produce pain relief comparable to other opioids, such as morphine and fentanyl, but with a potentially higher risk of overdose due to its potency.

Table 1: Comparative Analgesic Potency of Opioids

CompoundAnalgesic Potency (ED50)Reference
FlunitazeneHigher than morphine
MorphineBaseline
FentanylHigher than morphine

Metabolism and Pharmacokinetics

The metabolism of Flunitazene is primarily mediated by cytochrome P450 enzymes. Research indicates that it undergoes rapid metabolism, which is crucial for understanding its pharmacokinetic profile and potential interactions with other substances.

Metabolic Pathways

Flunitazene's metabolism involves several pathways, including hydroxylation and dealkylation. The major enzymes implicated in this process are CYP2D6, CYP2B6, and CYP3A4.

Table 2: Metabolic Clearance Rates

EnzymeClearance Rate (µL/min/mg protein)Reference
CYP2D699% depletion within 30 min
CYP2B6Significant depletion
CYP3A4Moderate involvement

Case Studies and Clinical Implications

Recent studies have highlighted the risks associated with Flunitazene use. Reports indicate an increase in overdose cases linked to its misuse, particularly among populations using synthetic opioids recreationally.

Case Study Overview

  • Patient Overdose Incidents : A series of case reports documented patients presenting with respiratory depression after Flunitazene ingestion.
  • Public Health Concerns : The emergence of Flunitazene has raised alarms among health officials regarding its accessibility and potential for abuse.

Eigenschaften

IUPAC Name

N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2.ClH/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15;/h5-10,14H,3-4,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEXRSNRQKCYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342109
Record name Flunitazene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2728-91-8
Record name Flunitazene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunitazene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUNITAZENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAJ4TR7SSN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunitazene hydrochloride
Reactant of Route 2
Reactant of Route 2
Flunitazene hydrochloride
Reactant of Route 3
Reactant of Route 3
Flunitazene hydrochloride
Reactant of Route 4
Reactant of Route 4
Flunitazene hydrochloride
Reactant of Route 5
Reactant of Route 5
Flunitazene hydrochloride
Reactant of Route 6
Flunitazene hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.